molecular formula C10H11N B1640910 2-(o-Tolyl)propanenitrile CAS No. 58422-60-9

2-(o-Tolyl)propanenitrile

Cat. No. B1640910
CAS RN: 58422-60-9
M. Wt: 145.2 g/mol
InChI Key: IVECYRYHGLZMOS-UHFFFAOYSA-N
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Description

2-(o-Tolyl)propanenitrile is a chemical compound with the CAS Number: 58422-60-9 . It has a molecular weight of 145.2 and its IUPAC name is 2-(2-methylphenyl)propanenitrile . It appears as a white to yellow powder or crystals or liquid .


Synthesis Analysis

The synthesis of 2-(o-Tolyl)propanenitrile involves a reaction with bis (1,5-cyclooctadiene)nickel (0), dimethylaluminum chloride, and bis [2- (diphenylphosphino)phenyl] ether in hexane and toluene at 100℃ for 16 hours . This reaction is performed under an inert atmosphere using the Schlenk technique .


Molecular Structure Analysis

The InChI code for 2-(o-Tolyl)propanenitrile is 1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Nitriles, such as 2-(o-Tolyl)propanenitrile, can undergo various reactions. They can be hydrolyzed, both under acidic and basic conditions, to form carboxylic acids . They can also be reduced to primary amines . Furthermore, nitriles can react with Grignard reagents .


Physical And Chemical Properties Analysis

2-(o-Tolyl)propanenitrile is a white to yellow powder or crystals or liquid . It is stored in a dry room at room temperature .

Scientific Research Applications

Synthesis of Sartan Series Drug Molecules

“2-(o-Tolyl)propanenitrile” serves as a precursor in the synthesis of Angiotensin receptor blockers (ARBs) , which are widely used antihypertensive agents. It is specifically used as a building block for creating o-Tolyl benzonitrile (OTBN) , which is essential in synthesizing drugs like candesartan, irbesartan, losartan, tasosartan, and valsartan .

Organometallic Catalysis

This compound is involved in Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions , which are classical methods for synthesizing OTBN. These reactions are pivotal in creating complex organic compounds used in pharmaceuticals .

Safety And Hazards

The safety information for 2-(o-Tolyl)propanenitrile includes a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-(2-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVECYRYHGLZMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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